molecular formula C12H9NO2 B1304821 3-(Pyridin-3-yl)benzoic acid CAS No. 4385-77-7

3-(Pyridin-3-yl)benzoic acid

Cat. No.: B1304821
CAS No.: 4385-77-7
M. Wt: 199.2 g/mol
InChI Key: PXASTGBSGPFLFJ-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)benzoic acid is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

3-Pyridin-3-yl-benzoic acid, also known as 3-(3’-Pyridyl)benzoic acid or 3-(Pyridin-3-yl)benzoic acid, has been found to interact with metal nitrates under hydrothermal conditions to yield new coordination polymers . These polymers include Ni(L)2(H2O)2, Ni(L)2, Co(L)2(H2O)2, Zn(L)2, Cu(L)2, Cd(L)2, and Gd2(L)6(H2O)4 .

Mode of Action

The compound forms one-dimensional double-chain coordination arrays with these metals . The resultant crystalline networks are managed by the significant function of supramolecular interactions . The trans-configuration of the ligand is only found in the case of Cd(L)2, whereas the cis-ligands are generally observed in these complexes .

Biochemical Pathways

The compound affects the coordination chemistry of the ligand . Distinct network architectures are further constructed with the aid of weak secondary interactions . Among them, some complexes exhibit the classical α-polonium networks, while others present the (3,4)-connected two-dimensional layers . In the case of Gd2(L)6(H2O)4, the intermolecular π–π stacking interactions lead to the formation of a double-strand structure .

Pharmacokinetics

The compound’s interaction with metal nitrates under hydrothermal conditions suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound’s action results in the formation of new coordination polymers with unique structures . The fluorescent emission properties of some complexes, as well as the magnetic property of Gd2(L)6(H2O)4, have also been investigated .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of metal nitrates . The reactions occur under hydrothermal conditions .

Biochemical Analysis

Biochemical Properties

3-(Pyridin-3-yl)benzoic acid plays a crucial role in biochemical reactions, particularly in the formation of coordination polymers with metal ions. It interacts with enzymes, proteins, and other biomolecules through its carboxylic acid and pyridine functional groups. For instance, it forms coordination complexes with metal ions such as nickel, cobalt, zinc, copper, cadmium, and gadolinium . These interactions are primarily driven by the ability of the carboxylate and pyridine nitrogen to coordinate with metal centers, leading to the formation of stable metal-organic frameworks.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form coordination complexes with metal ions can affect cellular processes such as ion transport and enzyme activity. Additionally, its interactions with proteins and enzymes can lead to changes in cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with amino acid residues in proteins, while the pyridine ring can participate in π-π stacking interactions and coordinate with metal ions. These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression. For example, the compound has been shown to inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal laboratory conditions, but it can degrade over time, especially in the presence of light and moisture. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can lead to toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. The compound’s interactions with enzymes and cofactors can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it can localize to the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function and metabolism .

Properties

IUPAC Name

3-pyridin-3-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)10-4-1-3-9(7-10)11-5-2-6-13-8-11/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXASTGBSGPFLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383794
Record name 3-(Pyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4385-77-7
Record name 3-(Pyridin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Pyridin-3-yl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-boronobenzoic acid (1.5 g, 9 mmol) and 3-bromopyridine (1.5 g, 9.9 mmol) in acetonitrile (40 mL) and water (40 mL), potassium carbonate (5.5 g, 40 mmol), Bis(triphenylphosphine)palladium(II) chloride (400 mg, 0.37 mmol) was added. The mixture was stirred under reflux overnight. Then the hot suspension was filtered and concentrated to half of the original volume and washed with dichloromethane. The aquatic phase was adjusted to pH=3 with hydrochloric acid (1 M) and filtrated, washed with water. The residue was dried in vacuum to obtain 1.5 g of 3-(pyridin-3-yl)benzoic acid. Yield: 83%. LC-MS (ESI) m/z: 200 (M+1)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl 3-(pyridin-3-yl)benzoate (450 mg, 2.1 mmol) in MeOH (5 mL) was added aqueous of NaOH (1.5 mL, 0.4M). The mixture was stirred at room temperature for 2 h then reaction solution was concentrated and the resulting residue dissolved in water and adjusted pH to 5-6 with 2N HCl. Extracted was then performed using EtOAc with the organic layer dried and concentrated to give the target product which was used without further purification (600 mg, Yield 90%). LCMS (m/z): 200.1 (M+1).
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.